molecular formula C12H17N5O3S2 B2538507 N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide CAS No. 2034532-88-0

N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide

Cat. No.: B2538507
CAS No.: 2034532-88-0
M. Wt: 343.42
InChI Key: OOFBFFZNFXABET-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide is a complex organic compound characterized by a heterocyclic structure containing sulfur and nitrogen atoms. This compound is notable for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a subject of interest for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide typically involves multiple steps:

  • Formation of the Thieno[3,2-d][1,2,3]triazine Core: : This step involves cyclization reactions, typically using thiophenol and hydrazine derivatives under acidic or basic conditions.

  • Attachment of the Piperidine Sulfonamide Group: : This is achieved via nucleophilic substitution reactions, where piperidine derivatives are reacted with sulfonyl chlorides.

Industrial Production Methods: Scaling up the production involves optimizing reaction conditions to improve yield and purity:

  • Catalysts: : Often, catalysts such as palladium or nickel are employed to facilitate the cyclization and substitution reactions.

  • Solvents: : Solvents like dichloromethane or dimethylformamide are used to enhance solubility and reaction rates.

  • Temperature Control: : Maintaining optimal temperatures is crucial for maximizing yield, typically requiring a controlled environment with temperatures ranging from 20-80°C.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : Reductive amination can be used to modify the nitrogen atoms in the piperidine ring.

  • Substitution: : The compound readily participates in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation Reagents: : Potassium permanganate, m-chloroperbenzoic acid.

  • Reduction Reagents: : Sodium borohydride, hydrogen gas with a palladium catalyst.

  • Substitution Reagents: : Alkyl halides, sulfonyl chlorides.

Major Products Formed:

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Amines: : From reduction reactions.

  • Various Substituted Derivatives: : From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology : Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules. Medicine : Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties. Industry : Utilized in the manufacture of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide exerts its effects is primarily through interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction and metabolic pathways, modulating various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine: : Lacks the sulfonamide group, leading to different chemical and biological properties.

  • 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide: : Does not have the N,N-dimethyl modification, affecting its reactivity and potency.

Unique Properties

  • The presence of both the piperidine sulfonamide group and the N,N-dimethyl modifications confer unique chemical stability and biological activity, making it more versatile in applications compared to its analogs.

There you go.

Properties

IUPAC Name

N,N-dimethyl-4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S2/c1-15(2)22(19,20)16-6-3-9(4-7-16)17-12(18)11-10(13-14-17)5-8-21-11/h5,8-9H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFBFFZNFXABET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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